

# UCM05: A Multifunctional Inhibitor with Anti-Cancer, Antibacterial, and Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Overview for Researchers and Drug Development Professionals

**UCM05**, also known as G28UCM, is a small molecule inhibitor with a diverse range of biological activities, positioning it as a compound of significant interest in oncology, bacteriology, and virology. Primarily identified as a potent inhibitor of fatty acid synthase (FASN), **UCM05** has demonstrated efficacy against HER2+ breast cancer, including cell lines resistant to anti-HER2 therapies.[1][2] Its mechanism of action extends to the inhibition of the bacterial cell division protein FtsZ and, more recently, has been shown to possess significant antiviral activity against Herpes Simplex Virus 2 (HSV-2) by targeting viral glycoproteins and modulating host immune responses.[3][4][5]

### **Core Functions and Mechanisms of Action**

**UCM05** exerts its biological effects through multiple mechanisms:

- Inhibition of Fatty Acid Synthase (FASN): As a potent FASN inhibitor, UCM05 disrupts the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[1][3] This inhibition is a key contributor to its anti-cancer effects. In the context of viral infections, FASN inhibition can also impact viral replication, which often relies on host cell lipid metabolism.[3]
- Inhibition of Filamentous Temperature-Sensitive Protein Z (FtsZ): UCM05 acts as an inhibitor of FtsZ, a crucial protein in bacterial cell division.[1][2] By blocking the GTP-binding site of FtsZ, UCM05 prevents the formation of the Z-ring, a critical step in bacterial cytokinesis,



leading to the suppression of bacterial growth, particularly in Gram-positive bacteria like B. subtilis.[1][2]

- Antiviral Activity against HSV-2: UCM05 has demonstrated a multi-pronged antiviral
  mechanism against HSV-2.[3][4] It directly interferes with viral entry by binding to viral
  glycoproteins gB and gD.[3] Furthermore, it inhibits viral replication by suppressing viral
  protein synthesis and leveraging its FASN inhibitory activity.[3]
- Immunomodulation: UCM05 has been shown to enhance the type I interferon (IFN) response, a critical component of the innate immune system in combating viral infections.[3]
   [4] It promotes the production of IFN-β and upregulates the expression of interferonstimulated genes (ISGs).[3] Importantly, this immune enhancement does not appear to trigger an excessive inflammatory response, as evidenced by the reduction of proinflammatory cytokines such as IL-1β, TNF-α, IL-6, and CXCL10 during HSV-2 infection.[3]
   [4]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **UCM05**'s activity across different biological contexts.



| Biological<br>Target                       | Cell<br>Line/Organism               | Metric                    | Value                          | Reference |
|--------------------------------------------|-------------------------------------|---------------------------|--------------------------------|-----------|
| Fatty Acid<br>Synthase (FASN)              | SK-BR-3<br>(Human Breast<br>Cancer) | IC50                      | 21 μΜ                          | [2]       |
| FtsZ                                       | Bacillus subtilis                   | MIC                       | 100 μΜ                         | [1][6]    |
| Herpes Simplex<br>Virus 2 (HSV-2)          | Hela Cells                          | IC50                      | < ACV                          | [3]       |
| Acyclovir-<br>resistant HSV-2              | Hela Cells                          | IC50                      | Considerably<br>lower than ACV | [3]       |
| HIV-1/HSV-2 Co-infection                   | TZM-bl cells                        | -                         | Effective<br>Inhibition        | [7]       |
| Herpes Simplex<br>Virus 1 (HSV-1)          | Vero Cells                          | -                         | Effective<br>Inhibition        | [7]       |
|                                            |                                     |                           |                                |           |
| In Vivo Efficacy<br>(HSV-2 Mouse<br>Model) |                                     |                           |                                |           |
| Parameter                                  | Dosage                              | Effect                    | Metric                         | Reference |
| Survival Rate                              | 15 mg/kg/d, 30<br>mg/kg/d           | Significantly<br>Improved | -                              | [8]       |
| Viral Titer (in tissues)                   | 15 mg/kg/d, 30<br>mg/kg/d           | Effectively<br>Reduced    | -                              | [3][8]    |
| Clinical Disease<br>Score                  | 15 mg/kg/d, 30<br>mg/kg/d           | Reduced                   | -                              | [8]       |

# **Key Experimental Protocols**

Below are detailed methodologies for key experiments cited in the literature for evaluating the function of **UCM05**.



### **MTT Cytotoxicity Assay**

This assay is used to assess the effect of **UCM05** on the viability of cells.

- Cell Seeding: Seed HeLa, Vero, D407, and BEAS-2B cells into 96-well plates at a density of 7.5 × 10<sup>3</sup> cells per well.
- Incubation: Incubate the plates overnight to allow cells to reach 60-75% confluency.
- Treatment: Treat the cells with different concentrations of UCM05.
- Analysis: Analyze cellular viability to determine the cytotoxic concentration 50 (CC50).[3]

## **Plaque Reduction Assay**

This assay is used to quantify the inhibitory effect of **UCM05** on viral replication.

- Cell Infection: Infect TZM-bl cells with replication-competent HIV-1SF162 (MOI = 1) with or without HSV-2 (MOI = 0.5) co-infection.
- Treatment: Treat the infected cells with indicated concentrations of UCM05 for 48 hours.
- Quantification: Quantify viral replication by measuring luciferase reporter activity.
- Alternative for HSV-1: Infect Vero cells with HSV-1 (MOI = 1) and treat with indicated concentrations of UCM05 for 24 hours. Analyze the reduction in plaque formation.[7]

### **Western Blot Analysis**

This technique is used to detect and quantify the expression of specific proteins.

- Sample Preparation: Prepare cell lysates from cells treated with UCM05 and/or infected with viruses.
- Protein Separation: Separate the proteins in the lysates by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a membrane.



- Antibody Incubation: Probe the membrane with primary antibodies against target proteins (e.g., viral proteins, phosphorylated signaling proteins) and then with HRP-conjugated secondary antibodies.
- Detection: Detect the protein bands using a suitable substrate and imaging system.[7]

#### In Vivo Mouse Model of HSV-2 Infection

This model is used to evaluate the therapeutic efficacy of **UCM05** in a living organism.

- Infection: Vaginally inoculate BALB/c mice with 10<sup>5</sup> PFU of HSV-2 (333 strain).
- Treatment: Treat the mice intraperitoneally daily with UCM05 at doses of 15 mg/kg/d and 30 mg/kg/d for 6 days. The control group receives a vehicle (e.g., PBS).
- Monitoring: Monitor the mice daily for 12 days post-infection for survival rates and clinical disease scores (on a scale of 0–5).
- Viral Titer Measurement: Collect vaginal washes at specific time points (e.g., 4 days post-infection) to determine viral titers using a plaque assay.
- Gene Expression Analysis: Analyze the expression of viral genes (e.g., HSV-2 VP16 DNA) in vaginal tissue using RT-qPCR.[8]

# **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the key signaling pathways and mechanisms of action of **UCM05**.





Click to download full resolution via product page

Caption: **UCM05**'s anti-cancer mechanism in HER2+ breast cancer.



Click to download full resolution via product page

Caption: **UCM05**'s mechanism of inhibiting bacterial cell division.





Click to download full resolution via product page

Caption: UCM05's multi-pronged antiviral mechanism against HSV-2.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. UCM-05 I CAS#: 1094451-90-7 I inhibitor of fatty acid synthase (FASN) I InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small molecule UCM05 inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule UCM05 inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCM05|CAS 1094451-90-7|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [UCM05: A Multifunctional Inhibitor with Anti-Cancer, Antibacterial, and Antiviral Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622751#what-is-the-function-of-ucm05]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





